N,N'-Diphenylbenzidine

OLED Hole Transport Material Energy Level Alignment

Researchers requiring predictable electrochemical behavior in OLED stacks often face procurement challenges with complex, high-cost arylamine HTMs. N,N'-Diphenylbenzidine (CAS 531-91-9) addresses this as a cost-effective, drop-in TPD replacement with identical HOMO (5.5 eV) and adequate hole mobility (~1×10⁻³ cm²/V·s). • Drop-in TPD replacement with compatible HOMO, enabling cost reduction without device re-architecture. • Low melting point (246-248 °C) facilitates economical sublimation purification for thin-film applications. • Unsubstituted amine hydrogens enable facile electropolymerization (~0.7 V vs. SCE) for conductive polymer applications. • Established redox indicator with sharp, reversible color change for dichromate/cerium(IV) titrations.

Molecular Formula C24H20N2
Molecular Weight 336.4 g/mol
CAS No. 531-91-9
Cat. No. B146868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diphenylbenzidine
CAS531-91-9
Molecular FormulaC24H20N2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
InChIInChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H
InChIKeyFDRNXKXKFNHNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diphenylbenzidine for OLED and Redox Indicators


N,N'-Diphenylbenzidine (CAS 531-91-9), a symmetrical tetraarylbenzidine, is a small-molecule hole-transport material (HTM) and redox indicator [1]. Its core biphenyl-4,4'-diamine scaffold with terminal phenyl groups enables reversible two-electron oxidation to a quinonediimine species, a feature exploited in both electronic devices and analytical titrations . Unlike many complex arylamine derivatives, its unsubstituted amine hydrogens confer a simpler electronic structure, often translating to more predictable electrochemical behavior and a lower molecular weight (336.43 g/mol) that facilitates high-purity sublimation for thin-film applications [2].

Advantages of N,N'-Diphenylbenzidine Over Arylamine Analogs


Generic substitution within the benzidine HTM class is often inadvisable due to significant, quantifiable differences in redox potential, hole mobility, thermal stability, and film-forming characteristics [1]. While compounds like TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) and NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine) are widely used, their performance is highly dependent on their specific substitution patterns. The unsubstituted amine hydrogens in N,N'-diphenylbenzidine confer distinct electrochemical properties and a lower melting point, which can be advantageous or disadvantageous depending on the specific application. The following quantitative evidence highlights these critical, performance-defining differences that a procurement decision must consider.

Quantitative Differentiation of N,N'-Diphenylbenzidine vs. Analogs


HOMO Energy Level Alignment with TPD

The highest occupied molecular orbital (HOMO) energy level of N,N'-diphenylbenzidine is reported to be 5.5 eV, which is identical to that of the widely used hole transport material N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) . This energy level is also comparable to that of N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB), which is also reported at 5.5 eV . This HOMO level alignment is crucial for efficient hole injection from common anodes like ITO into the emissive layer of an OLED, ensuring a low hole injection barrier [1]. While TPD offers slightly higher hole mobility due to its methyl substitutions, N,N'-diphenylbenzidine provides a simpler, more cost-effective alternative with comparable energy level alignment for applications where mobility is not the sole limiting factor .

OLED Hole Transport Material Energy Level Alignment

Hole Mobility Comparison with TPD and NPB

The hole mobility of N,N'-diphenylbenzidine is reported to be approximately 1 × 10⁻³ cm²/V·s . In comparison, the hole mobility of TPD is typically cited in the range of 1.0-1.2 × 10⁻³ cm²/V·s, which can be enhanced by specific deposition techniques [1]. For NPB, the undoped hole mobility is around 6 × 10⁻⁴ cm²/V·s [2]. This places N,N'-diphenylbenzidine's mobility between that of NPB and standard TPD. While it is not the highest mobility HTM, it is adequate for many OLED and organic photovoltaic (OPV) applications where ultra-high mobility is not the primary driver of device performance . The choice between these materials should be based on a holistic assessment of device requirements, including cost, purity, and deposition parameters.

Hole Mobility OLED Charge Transport

Electrochemical Polymerization Potential vs. TPD

N,N'-diphenylbenzidine undergoes electrochemical polymerization at an onset potential of approximately 0.7 V vs. SCE (Saturated Calomel Electrode) [1]. This is significantly lower than the polymerization potential for TPD, which typically requires higher potentials due to its methyl substitutions that hinder coupling reactions [2]. The lower polymerization potential for N,N'-diphenylbenzidine is attributed to the presence of unsubstituted para-positions on the terminal phenyl rings, which are more susceptible to radical cation coupling. This property makes N,N'-diphenylbenzidine a superior monomer for the facile electrochemical synthesis of poly(N,N'-diphenylbenzidine), a conductive polymer with applications in electrochromic devices and organic batteries [3].

Electrochemical Polymerization Electrochromic Devices Conductive Polymers

Melting Point and Purification vs. TPD

The melting point of N,N'-diphenylbenzidine is 246-248 °C [1], which is significantly lower than that of TPD, which has a melting point of 280-282 °C . This lower melting point can be advantageous for sublimation-based purification processes, as it allows for purification at lower temperatures and with less thermal decomposition, potentially leading to higher purity materials for device fabrication . However, this lower melting point also indicates a lower thermal stability in the solid state, which may be a consideration for device operating lifetimes under high-temperature conditions [2].

Thermal Properties Sublimation Material Purification

Optimal Applications of N,N'-Diphenylbenzidine


Cost-Effective OLED Hole Transport Layer

Given its identical HOMO level (5.5 eV) to TPD and adequate hole mobility (~1×10⁻³ cm²/V·s), N,N'-diphenylbenzidine is a drop-in replacement for TPD in OLED stacks where the highest possible mobility is not the primary performance bottleneck . Its lower melting point (246-248 °C) also facilitates cost-effective sublimation purification, a key advantage for high-volume, low-margin consumer electronics . This combination of electronic compatibility and process economy makes it a compelling choice for display manufacturers seeking to reduce material costs without a complete redesign of the device architecture.

Conductive Polymer for Electrochromic Displays and Batteries

The low electrochemical polymerization potential of N,N'-diphenylbenzidine (~0.7 V vs. SCE) makes it an ideal monomer for the facile, low-energy synthesis of its conductive polymer [1]. This polymer exhibits electrochromic behavior and can be used as an electrode material in organic batteries or as the active layer in electrochromic displays [2]. In contrast, TPD and NPB are more difficult to electropolymerize due to their sterically hindered or less reactive substitution patterns, making N,N'-diphenylbenzidine the preferred starting material for these specific polymer applications.

Redox Indicator for Strong Oxidant Titrations

N,N'-diphenylbenzidine is a well-established redox indicator for titrations with strong oxidizing agents like potassium dichromate or cerium(IV) sulfate . Its distinct color change from colorless to a deep violet upon oxidation provides a clear visual endpoint [3]. Unlike some triphenylmethane dyes, it is not susceptible to irreversible oxidation under these strongly oxidizing conditions, making it a robust and reliable choice for precise analytical work in quality control and research laboratories.

Synthetic Intermediate for Advanced Hole-Transport Materials

The unsubstituted para-positions on the terminal phenyl rings of N,N'-diphenylbenzidine provide reactive sites for further functionalization via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [4]. This allows for the synthesis of a wide array of tailored HTMs with enhanced properties, such as improved solubility, higher glass transition temperatures, or tuned energy levels. It serves as a versatile building block in the development of next-generation organic electronic materials.

Technical Documentation Hub

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